N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides. This compound features a phenylpropyl group, a thiophene ring, and an oxane ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Oxane Ring: Starting with a suitable diol, the oxane ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and oxane derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide: can be compared with other oxane carboxamides, thiophene derivatives, and phenylpropyl compounds.
Uniqueness
Structural Uniqueness: The combination of the phenylpropyl group, thiophene ring, and oxane ring in a single molecule.
Functional Uniqueness:
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDYVNSADNNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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